5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Description
5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a tetrazole derivative characterized by a chloromethyl (-CH2Cl) substituent at position 5 and a 3-(trifluoromethyl)phenyl group at position 1 of the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles known for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their metabolic stability and ability to act as bioisosteres for carboxylic acids. The chloromethyl group enhances reactivity for nucleophilic substitution, while the electron-withdrawing trifluoromethyl (-CF3) group influences electronic properties and acidity of the tetrazole NH.
Properties
IUPAC Name |
5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N4/c10-5-8-14-15-16-17(8)7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDNQDWDQHSHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187793 | |
| Record name | 5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-46-2 | |
| Record name | 5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the tetrazole ring. The reaction can be summarized as follows:
- Dissolve 3-(trifluoromethyl)benzyl chloride in DMF.
- Add sodium azide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of 5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium thiolate, primary amines, or alcohols. Reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted tetrazoles with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Products include oxidized derivatives such as nitro compounds or oxides.
Reduction Reactions: Products include reduced forms such as amines or partially hydrogenated tetrazoles.
Scientific Research Applications
Organic Synthesis
5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole serves as a versatile building block in the synthesis of more complex organic molecules. Its chloromethyl group can undergo substitution reactions with various nucleophiles, making it an important intermediate in organic synthesis.
- Substitution Reactions : The chloromethyl group can be replaced by amines, thiols, or alcohols, facilitating the generation of diverse derivatives.
- Synthesis Methods : Common synthetic routes involve the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide in solvents like DMF under reflux conditions, yielding high-purity tetrazoles .
Biological Activities
Research indicates that compounds containing tetrazole rings exhibit various biological activities, including antimicrobial and antifungal properties. The unique nitrogen-rich structure of tetrazoles allows them to interact with biological targets effectively.
- Antimicrobial Properties : Studies have shown that certain 5-substituted tetrazoles demonstrate inhibitory activity against bacteria such as Escherichia coli and Bacillus subtilis. The presence of the trifluoromethyl group may enhance the lipophilicity of these compounds, improving their ability to penetrate cell membranes .
Medicinal Chemistry
In medicinal chemistry, 5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is explored as a potential pharmaceutical intermediate. Its ability to mimic carboxylate groups makes it a valuable pharmacophore for drug design.
- Pharmacodynamics : The interaction of the tetrazole ring with receptor sites can influence pharmacodynamics, potentially enhancing or diminishing binding affinity compared to traditional carboxylic acids .
- Drug Development : Ongoing studies focus on its application in developing new drugs targeting specific enzymes or receptors involved in various diseases.
Industrial Applications
The compound is also utilized in the production of specialty chemicals and agrochemicals. Its unique functional groups make it suitable for applications in materials science and chemical manufacturing.
- Agrochemicals : The stability and reactivity of tetrazoles allow their use in formulating herbicides or pesticides.
- Specialty Chemicals : Used as intermediates in the synthesis of polymers or other industrial products.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of several tetrazole derivatives, including 5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Drug Development
Research focused on synthesizing novel tetrazole-based inhibitors for specific enzymes involved in cancer pathways. The synthesized compounds showed promising results in vitro, suggesting that modifications to the tetrazole ring could enhance therapeutic efficacy.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can mimic carboxylate groups, making it a useful pharmacophore in drug design.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations at Position 1 and 5
- 5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole : Position 5 is occupied by a 3-CF3-phenyl group, while position 1 is unsubstituted. This compound, synthesized via nitrile-azide cyclization in 98% yield, lacks the chloromethyl group, reducing its reactivity toward alkylation or further functionalization.
- 5-(4-Chlorophenyl)-1H-tetrazole : Features a 4-Cl-phenyl group at position 5. Its crystal structure reveals planar geometry with intermolecular N–H⋯N hydrogen bonding, enhancing thermal stability. The absence of a CF3 group at position 1 results in lower acidity compared to the target compound.
- 5-Methyl-1-(4’-chlorophenyl)-1H-tetrazole : A methyl group at position 5 and a 4-Cl-phenyl group at position 1. The methyl group’s electron-donating nature contrasts with the chloromethyl’s leaving-group capability.
Heterocyclic Analogues
- 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole : An oxadiazole derivative with similar substituents. Oxadiazoles exhibit reduced aromaticity compared to tetrazoles, affecting electronic properties and coordination behavior.
Physical and Chemical Properties
- Acidity : The CF3 group at position 1 in the target compound increases NH acidity (pKa ~4–5), comparable to 5-[3-(CF3)phenyl]-1H-tetrazole.
- Solubility: Chloromethyl and CF3 groups enhance lipophilicity, reducing water solubility compared to hydroxyl-substituted analogues (e.g., 3-(1H-tetrazol-5-yl)phenol).
Biological Activity
5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmacological research.
- Molecular Formula : CHClFN
- Molecular Weight : 262.62 g/mol
- Structure : The compound features a tetrazole ring, which is known for its diverse biological activities.
Synthesis of 5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
The synthesis of this compound typically involves the reaction of nitriles with sodium azide under specific conditions. Recent advancements have utilized microwave-assisted methods to enhance yield and purity, achieving up to 98% in some cases .
Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole have shown activity against various bacterial strains. A study reported that several synthesized tetrazoles demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus using the disc diffusion method .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole | E. coli | 15 |
| 5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole | S. aureus | 18 |
| Other Tetrazoles | Pseudomonas aeruginosa | 14 |
Anti-inflammatory and Analgesic Properties
In addition to antimicrobial activity, tetrazole derivatives have been explored for their anti-inflammatory effects. A study highlighted the anti-inflammatory potential of various tetrazole compounds, suggesting that modifications in their structure could enhance their efficacy .
Case Study 1: Antibacterial Activity
In a comparative study, a series of tetrazole derivatives were synthesized and evaluated for their antibacterial properties. The compound containing the chloromethyl and trifluoromethyl groups displayed superior activity against Bacillus cereus and Bacillus subtilis, indicating the importance of these substituents in enhancing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of a trifluoromethyl group significantly increased the antimicrobial potency of tetrazole derivatives. The study established that structural modifications could lead to compounds with enhanced selectivity and reduced toxicity .
Q & A
Q. What are the optimized synthetic routes for 5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole?
The synthesis of tetrazole derivatives often involves heterocyclic alkylation or condensation reactions. A validated method includes:
- Reacting substituted phenyl precursors with chloromethylating agents under heterogeneous catalysis. For example, using Bleaching Earth Clay (BEC, pH-12.5) as a catalyst in PEG-400 solvent at 70–80°C for 1 hour, followed by purification via recrystallization in aqueous acetic acid .
- Key parameters include stoichiometric control of chlorobenzyl chloride derivatives and monitoring reaction progress via thin-layer chromatography (TLC) .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- IR spectroscopy identifies functional groups (e.g., C-Cl at ~650 cm⁻¹, C-F in trifluoromethyl at ~1150 cm⁻¹) .
- ¹H/¹³C NMR resolves substituent positions:
- Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns indicating stability of the tetrazole ring .
Advanced Research Questions
Q. How does the choice of catalyst influence reaction efficiency and regioselectivity during synthesis?
- BEC catalysts enhance reaction rates by providing basic sites for deprotonation, favoring N-alkylation over O-alkylation .
- Solvent polarity (e.g., PEG-400 ) stabilizes intermediates, reducing side products. Competing regioselectivity (1H vs. 2H-tetrazole isomers) can occur if catalysts lack specificity, as shown in NMR studies of alkylated products .
- Computational studies (e.g., DFT) predict energy barriers for competing pathways, guiding catalyst selection .
Q. What biological activities have been observed for tetrazole derivatives structurally similar to this compound?
- Antimicrobial activity : Derivatives with chlorophenyl groups exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli, attributed to membrane disruption .
- Kinase inhibition : Analogues like 5-(1H-tetrazol-5-yl)benzo[c]isoxazole inhibit IPMK kinase (IC₅₀ = 0.2 µM), critical in cancer signaling .
- Antiproliferative effects : 1,5-Disubstituted tetrazoles show IC₅₀ < 10 µM in HeLa cells by mimicking combretastatin A-4’s tubulin-binding activity .
Q. What computational approaches are used to predict reactivity and target interactions?
- Molecular docking (e.g., AutoDock Vina) models interactions between the trifluoromethylphenyl group and hydrophobic enzyme pockets, as seen in kinase inhibition studies .
- QSAR models correlate electronic parameters (e.g., Hammett σ values of substituents) with biological activity, guiding structural optimization .
Q. How does the compound’s stability under varying pH and temperature conditions impact its application in biological assays?
- The tetrazole ring is stable at pH 3–8 but hydrolyzes in strong acids/bases.
- Thermal gravimetric analysis (TGA) shows decomposition above 200°C, suggesting suitability for room-temperature reactions .
- Stability in DMSO stock solutions (tested via HPLC) is critical for reproducible cell-based assays .
Methodological Challenges and Contradictions
Q. How are contradictions in spectroscopic data resolved for structurally similar tetrazoles?
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Flow chemistry improves heat/mass transfer, reducing dimerization byproducts observed in batch reactions .
- Microwave-assisted synthesis shortens reaction times (10–15 minutes vs. hours), minimizing decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
